molecular formula C21H17FN4O3S2 B269886 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B269886
M. Wt: 456.5 g/mol
InChI Key: UHQPOKGZZAJSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as FTOX-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FTOX-1 belongs to the class of thiazole-based compounds that have shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various molecular targets. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the expression of various genes that are involved in cancer cell growth and proliferation. This compound has also been found to induce the expression of genes that are involved in apoptosis. This compound has been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of the enzyme acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound has shown promising results in various studies, which makes it an attractive compound for further research. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential as a therapeutic agent is not yet fully understood. This compound has also shown some toxicity in animal studies, which may limit its use as a therapeutic agent.

Future Directions

There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. This will help to determine the optimal dosage and administration route for this compound. Another direction is to study the potential of this compound as a therapeutic agent in various diseases. This will help to determine the full potential of this compound as a therapeutic agent. Finally, further studies are needed to understand the mechanism of action of this compound and its molecular targets.

Synthesis Methods

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be synthesized using a multistep process that involves the reaction of different chemical reagents. The synthesis of this compound involves the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiazole to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol to form this compound.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has been found to possess antimicrobial activity against various bacteria and fungi.

properties

Molecular Formula

C21H17FN4O3S2

Molecular Weight

456.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17FN4O3S2/c1-28-16-8-2-13(3-9-16)10-19-25-26-21(29-19)31-12-18(27)24-20-23-17(11-30-20)14-4-6-15(22)7-5-14/h2-9,11H,10,12H2,1H3,(H,23,24,27)

InChI Key

UHQPOKGZZAJSSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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